molecular formula C13H8BrFN2 B3313886 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 947533-82-6

5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B3313886
CAS No.: 947533-82-6
M. Wt: 291.12 g/mol
InChI Key: RENZHUYFIPCJHF-UHFFFAOYSA-N
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Description

General Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Chemical Biology

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a valuable framework for the development of novel therapeutic agents. researchgate.netnih.gov The versatility of this scaffold allows it to interact with a diverse range of biological targets, including enzymes and receptors. researchgate.net

The structural similarity of the imidazopyridine ring system to naturally occurring purines is believed to contribute to its ability to interact with essential biomolecules within living systems. researchgate.net This inherent bioactivity has led to its incorporation into numerous compounds investigated for various therapeutic applications. The wide spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives underscores their importance as a core structure in drug discovery programs. nih.gov These activities span multiple disease areas, positioning the scaffold as a critical tool for medicinal chemists. nih.govrsc.org

Table 1: Selected Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

Biological Activity Therapeutic Area
Anticancer Oncology
Antimycobacterial Infectious Disease
Antiviral Infectious Disease
Anticonvulsant Neurology
Anti-inflammatory Inflammation
Antiprotozoal Infectious Disease
Proton Pump Inhibitor Gastroenterology

This table illustrates the broad therapeutic potential of compounds based on the imidazo[1,2-a]pyridine core. researchgate.netnih.gov

Historical Overview of Imidazo[1,2-a]pyridine Derivatives as Bioactive Agents

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is not a recent discovery. Over the decades, research has led to the development and marketing of several drugs incorporating this core structure. nih.govresearchgate.net The successful clinical application of these agents has cemented the scaffold's reputation and encouraged further exploration and structural modifications to discover new therapeutic agents. researchgate.netnih.gov

These compounds have found use in treating a variety of conditions, from insomnia to heart failure and acid-related stomach issues. The commercial success of drugs like Zolpidem and Alpidem, which act on GABA-A receptors, highlighted the scaffold's utility in developing agents for neurological disorders. researchgate.netnih.gov This history of clinical translation provides a strong precedent for the continued investigation of new derivatives.

Table 2: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug Name Primary Therapeutic Use
Zolpidem Sedative-hypnotic (Insomnia)
Alpidem Anxiolytic
Olprinone Cardiotonic agent
Saripidem Anxiolytic
Zolimidine Antiulcer agent

This table showcases several commercially successful drugs, demonstrating the scaffold's therapeutic relevance. nih.govresearchgate.netnih.govresearchgate.net

Rationale for the Investigation of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine as a Research Compound

The specific structure of this compound suggests a deliberate design aimed at exploring and potentially enhancing biological activity. The rationale for its investigation can be broken down by its constituent parts:

The Imidazo[1,2-a]pyridine Core: As established, this scaffold is a proven pharmacophore with a high probability of conferring biological activity. nih.govresearchgate.net

The 2-(4-fluorophenyl) Group: The substitution of an aromatic ring at the C2 position is a common strategy in the design of imidazo[1,2-a]pyridine derivatives. researchgate.net The inclusion of a fluorine atom on this phenyl ring is a widely used tactic in medicinal chemistry. Fluorination can favorably alter a molecule's properties, such as metabolic stability, bioavailability, and binding affinity to target proteins. nih.govacgpubs.org

The 5-Bromo Group: The bromine atom at the C5 position serves two potential purposes. Firstly, it can act as a key interaction point within a biological target's binding site. Secondly, and perhaps more importantly from a chemical biology perspective, the bromine atom is a versatile chemical handle. It allows for further structural diversification through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. ossila.com

The combination of these three structural features provides a strong rationale for synthesizing and studying this specific molecule as part of a broader drug discovery or chemical biology program.

Scope and Objectives of Research on this Specific Imidazo[1,2-a]pyridine Derivative

Research focused on this compound would likely be multifaceted, with objectives centered on characterizing its chemical and biological properties.

Primary Objectives:

Chemical Synthesis and Characterization: The initial objective would be to develop an efficient and scalable synthesis route for the compound and to fully characterize its structure and purity using modern analytical techniques.

Biological Screening: A key goal would be to screen the compound against a panel of biological targets. Given the broad activity of the parent scaffold, this could include cancer cell lines, various microbial strains (bacterial and fungal), and specific enzymes or receptors known to be modulated by imidazopyridine derivatives. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: The compound would serve as a key data point in SAR studies. By comparing its biological activity to non-brominated or non-fluorinated analogs, researchers can elucidate the contribution of each substituent to the observed effects.

Lead Compound Optimization: Should the initial screening reveal promising activity, a primary objective would be to use the compound as a starting point for further chemical modification. The bromine at the C5 position is particularly suited for this purpose, allowing for the exploration of a wide range of alternative substituents to optimize potency and selectivity. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-16-11(8-17(12)13)9-4-6-10(15)7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENZHUYFIPCJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669621
Record name 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-82-6
Record name 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

The most common and well-established method for the synthesis of this compound involves a two-component condensation reaction. This classical approach, a variation of the Tschitschibabin reaction, provides a reliable route to the imidazo[1,2-a]pyridine (B132010) core.

Precursor Synthesis and Derivatization

The synthesis of the target compound necessitates the preparation of two key precursors: 2-amino-6-bromopyridine (B113427) and 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Synthesis of 2-amino-6-bromopyridine:

One effective method for the synthesis of 2-amino-6-bromopyridine involves the reaction of 2,6-dibromopyridine (B144722) with concentrated ammonia (B1221849) in a sealed steel autoclave at elevated temperatures (around 190°C). This nucleophilic aromatic substitution reaction yields the desired product, which can be purified by column chromatography followed by sublimation, achieving yields as high as 88.9%. researchgate.net An alternative route is the Hofmann degradation of 6-bromo-2-pyridinecarboxamide. researchgate.net

Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one:

This α-haloketone is typically synthesized via the bromination of 4-fluoroacetophenone. bio-conferences.org Various brominating agents can be employed, with a common laboratory-scale method utilizing copper(II) bromide in a solvent such as ethyl acetate. acs.org Another approach involves the use of ammonium (B1175870) bromide and oxone to convert the corresponding secondary alcohol to the α-bromoketone. nih.gov

PrecursorSynthetic MethodKey ReagentsReported Yield
2-amino-6-bromopyridineNucleophilic substitution2,6-dibromopyridine, Ammoniaup to 88.9% researchgate.net
2-bromo-1-(4-fluorophenyl)ethan-1-oneBromination4-fluoroacetophenone, Brominating agent (e.g., CuBr₂)Not specified

Cyclization Reactions and Reaction Conditions

The core of the synthesis is the cyclization reaction between 2-amino-6-bromopyridine and 2-bromo-1-(4-fluorophenyl)ethan-1-one. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-amino-6-bromopyridine by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org

ReactantsSolventTemperatureBase (optional)
2-amino-6-bromopyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-oneEthanol (B145695), DMFRefluxSodium Bicarbonate

Purification Techniques and Yield Optimization

Following the cyclization reaction, the crude product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification is then achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.

Yield optimization can be achieved by carefully controlling the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent and the potential use of a non-nucleophilic base can also significantly impact the yield of the desired product. While specific yields for this exact compound are not extensively reported in readily available literature, similar reactions for the synthesis of 2-arylimidazo[1,2-a]pyridines report yields ranging from moderate to excellent.

Mechanistic Insights into the Formation of the Imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine core from a 2-aminopyridine (B139424) and an α-haloketone follows a well-established mechanistic pathway. bio-conferences.org

N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-6-bromopyridine on the electrophilic carbon of the α-bromoketone, 2-bromo-1-(4-fluorophenyl)ethan-1-one. This results in the displacement of the bromide ion and the formation of a pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring. This step leads to the formation of a hydroxylated intermediate.

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxylated intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Exploration of Novel Synthetic Methodologies

While the classical two-component synthesis is robust, research into more efficient and versatile methods continues. Transition metal-catalyzed reactions, in particular, offer promising alternatives for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.orgnih.gov These methods often allow for the construction of the core structure or the introduction of substituents under milder conditions and with greater functional group tolerance.

For the synthesis of this compound, a potential novel approach could involve a palladium-catalyzed cross-coupling reaction. For instance, a pre-functionalized imidazo[1,2-a]pyridine core could be coupled with a suitable arylating agent. While specific examples for the direct synthesis of the target compound via these methods are not yet prevalent in the literature, the general applicability of such reactions to the imidazo[1,2-a]pyridine system suggests their potential for future synthetic strategies.

CatalystReaction TypePotential Application
Palladium(II) complexesCross-coupling reactionsC-H activation and annulation reactions to build upon the imidazo[1,2-a]pyridine core. nih.gov
Copper(I) iodideC-N coupling and cyclizationSynthesis of fused imidazo[1,2-a]pyridine systems. nih.gov

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing imidazo[1,2-a]pyridines. These approaches aim to reduce waste, eliminate hazardous solvents, and decrease energy consumption.

Ultrasound and Microwave-Assisted Synthesis: Energy-efficient techniques such as ultrasound and microwave irradiation have emerged as powerful tools in green synthesis. thieme-connect.comderpharmachemica.com Ultrasound-assisted protocols have been developed for the synthesis of imidazo[1,2-a]pyridines via the C–H functionalization of ketones. thieme-connect.comorganic-chemistry.org These reactions can often be performed in water, a green solvent, and may not require a metal catalyst, offering mild reaction conditions and broad functional-group compatibility. organic-chemistry.org Similarly, microwave-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes. sci-hub.se These reactions are often conducted under solvent-free conditions or in green media such as water-isopropanol mixtures or even natural solvents like lemon juice, which can act as a natural acid catalyst. acs.orgbenthamdirect.com For instance, the reaction of phenacyl bromides and 2-aminopyridines can be efficiently catalyzed by an ionic liquid under microwave irradiation without any solvent, providing the desired products in good yields. derpharmachemica.com

Catalyst-Free and Alternative Catalyst Systems: Several eco-friendly catalyst-free methods have been developed, often utilizing high temperatures or microwave irradiation in green solvents. acs.orgacs.org Where catalysts are necessary, there is a shift away from expensive and toxic transition metals. Molecular iodine has been used as an inexpensive and effective catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media. acs.orgnih.gov This "on-water" approach, sometimes enhanced with surfactants, provides a simple, environmentally sustainable, and economical route to these compounds. acs.org Other green catalysts, such as ammonium chloride, have been employed in multicomponent reactions to produce imidazo[1,2-a]pyridines under mild, room-temperature conditions. mdpi.comsciforum.net

Green Chemistry ApproachKey FeaturesTypical ConditionsAdvantages
Ultrasound-Assisted SynthesisUse of ultrasonic waves to promote the reaction. thieme-connect.comWater as solvent, KI/TBHP catalyst system, room temperature. organic-chemistry.orgMetal-free, avoids hazardous solvents, rapid (minutes), high yields. thieme-connect.comorganic-chemistry.org
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source. derpharmachemica.comSolvent-free or in green solvents (e.g., water, lemon juice). derpharmachemica.combenthamdirect.comDrastically reduced reaction times, high efficiency, operational simplicity. sci-hub.se
"On-Water" SynthesisUsing water as the reaction medium. acs.orgIodine as catalyst, often with surfactants like SDS. acs.orgnih.govEnvironmentally benign, inexpensive catalyst, simple setup. nih.gov
Catalyst-Free SynthesisReaction proceeds without a catalyst. acs.orgOften requires microwave irradiation or higher temperatures in green solvents. acs.orgAvoids catalyst cost and toxicity, simplifies purification.

Flow Chemistry and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and consistency. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for addressing these challenges.

While specific literature on the flow synthesis of this compound is limited, the principles can be readily applied. The synthesis of imidazo[1,2-a]pyridines is well-suited for adaptation to a continuous flow process. A heated coil or packed-bed reactor could be employed where streams of 5-bromo-2-aminopyridine and 2-bromo-1-(4-fluorophenyl)ethanone are mixed and heated for a specific residence time to afford the product. This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield and purity. Furthermore, the small reactor volumes enhance safety, particularly when dealing with exothermic reactions.

Scalability is a key consideration for any synthetic method with industrial applications. Several of the green chemistry approaches mentioned have demonstrated potential for scale-up. For example, ultrasound-assisted protocols have been successfully scaled to produce gram-scale quantities with comparable yields to smaller-scale reactions. organic-chemistry.org Additionally, methods involving visible-light photoredox catalysis for the functionalization of related heterocyclic systems have been performed on a gram scale, indicating their feasibility for larger-scale production. These scalable green methods, potentially integrated into a flow chemistry setup, represent a promising pathway for the efficient and sustainable production of this compound.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The synthesis of this compound is an excellent example of a highly regioselective reaction. The term regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. In the context of imidazo[1,2-a]pyridine synthesis from a 2-aminopyridine, two primary isomers could theoretically form.

The widely accepted mechanism for the reaction between a 2-aminopyridine and an α-haloketone involves an initial SN2 reaction. The 2-aminopyridine molecule has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen. The pyridine ring nitrogen is generally more nucleophilic, and it preferentially attacks the electrophilic carbon of the α-haloketone. This initial alkylation step forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs when the exocyclic amino group attacks the carbonyl carbon, followed by dehydration, to yield the fused bicyclic imidazo[1,2-a]pyridine system. This mechanistic pathway reliably leads to the formation of the 2-substituted isomer, thus controlling the placement of the (4-fluorophenyl) group at the C2 position of the imidazole (B134444) ring.

The substitution pattern on the pyridine ring is determined by the starting material. To obtain the target molecule, 5-bromo-2-aminopyridine is used. The cyclization reaction does not alter the positions of substituents on the pyridine ring, thus ensuring the bromine atom is located at the C5 position of the final imidazo[1,2-a]pyridine product.

Stereoselectivity: Stereoselectivity pertains to the preferential formation of one stereoisomer over another. The compound this compound is an achiral molecule. It does not possess any chiral centers or other elements of chirality such as axial or planar chirality. As a result, there are no stereoisomers (e.g., enantiomers or diastereomers) of this compound. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Ligand-Protein Interaction Studies

Molecular modeling techniques are instrumental in elucidating the potential biological targets of a compound and the nature of its interactions at the molecular level. For the imidazo[1,2-a]pyridine (B132010) scaffold, these studies have revealed interactions with a diverse range of protein targets, suggesting a broad therapeutic potential for its derivatives.

Molecular Docking Simulations with Identified Biological Targets

Derivatives of this scaffold have been docked against a variety of biological targets implicated in diseases ranging from cancer to infectious diseases. For instance, various imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of targets such as:

Kinases: Microtubule Affinity Regulating Kinase 4 (MARK4) is a target in cancer therapy, and docking studies have helped to understand how imidazo[1,2-a]pyridine derivatives can bind to its active site.

Oxidoreductases: These enzymes are crucial in various pathological conditions, including cancer, and related compounds have been evaluated for their binding affinity to these targets. nih.gov

Proto-oncogene products: The KRAS protein, particularly the G12D mutant, is a key driver in many cancers. Novel imidazo[1,2-a]pyridine derivatives have been designed and evaluated in silico for their potential to inhibit this challenging target. researchgate.net

Viral Proteins: The influenza polymerase PB2 subunit is another target where imidazo[1,2-a]pyridine-based inhibitors have been explored through molecular docking to predict their binding interactions.

These studies collectively suggest that 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine likely possesses the potential to interact with a range of biological macromolecules. The specific substitutions of the bromo group at the 5-position and the 4-fluorophenyl group at the 2-position will undoubtedly influence its binding profile and selectivity towards specific targets.

Binding Mode Analysis and Interaction Hotspots

The analysis of the binding mode reveals the specific interactions that stabilize the ligand-protein complex. For the imidazo[1,2-a]pyridine scaffold, common interaction patterns have emerged from various computational studies. These typically involve:

Hydrogen Bonding: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system are capable of acting as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active sites of target proteins.

Hydrophobic Interactions: The aromatic rings of the imidazo[1,2-a]pyridine core and the phenyl substituent can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein, contributing significantly to binding affinity.

Halogen Bonding: The bromine and fluorine atoms on this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

For example, in studies with other imidazo[1,2-a]pyridine derivatives, key interactions have been identified with specific amino acid residues such as His 222, Tyr 216, and Lys 270 in the active site of oxidoreductase. nih.gov The precise nature and strength of these interactions for this compound would be dependent on the specific topology and electrostatic environment of the target's active site.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its conformational stability and the kinetics of binding. While no specific MD simulation studies have been published for this compound, the general principles derived from simulations of related systems are applicable.

MD simulations can be used to:

Assess the stability of the docked pose over time.

Identify conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Explore the pathways of ligand entry and exit from the binding site.

For instance, MD simulations of a novel imidazo[1,2-a]pyridine derivative targeting the KRASG12D protein demonstrated that the compound could effectively induce a conformational shift in the protein to a stable, low-energy, inactive state. researchgate.net Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potentials)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the electron-donating and electron-accepting capabilities of a molecule.

For a closely related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations have been performed. nih.gov The HOMO was found to be delocalized over the phenyl ring, indicating this region is susceptible to electrophilic attack. The LUMO was distributed over the imidazo[1,2-a]pyridine ring system. The HOMO-LUMO energy gap for this analog was calculated to be 4.343 eV. nih.gov A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Table 1: Frontier Molecular Orbital Energies of an Analogous Compound

Molecular Orbital Energy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) 4.343

Data is for the analogous compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov

The molecular electrostatic potential (MEP) map is another useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the imidazo[1,2-a]pyridine scaffold, the nitrogen atoms typically represent regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms are associated with positive potential (electrophilic sites).

Conformational Analysis and Energy Minima

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For the imidazo[1,2-a]pyridine scaffold, a key conformational feature is the dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring at the 2-position.

In the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule adopts a nearly planar conformation, with a dihedral angle of only 0.62(17)° between the two ring systems. nih.gov This planarity is a common feature among many non-3-substituted imidazo[1,2-a]pyridines, with dihedral angles typically ranging from 0.7° to 12.5°. nih.gov This suggests that this compound is also likely to favor a relatively planar conformation, which can have significant implications for its ability to fit into the binding sites of biological targets.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
2-[(2R)-piperidin-2-yl]-1H-indole
2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

For the imidazo[1,2-a]pyridine class, these techniques have been successfully employed to expand upon initial screening hits and explore the structure-activity relationship (SAR). nih.govrsc.org In one notable example, an imidazo[1,2-a]pyridine compound identified as a hit for visceral leishmaniasis was used as the basis for a collaborative virtual screening campaign. dndi.org Researchers utilized ligand-based similarity searching to probe several large proprietary compound libraries. nih.govresearchgate.net This in silico approach led to the rapid identification of a diverse set of related analogues, which were then tested for their antiparasitic activity. nih.gov

The biological data obtained from these newly identified compounds informed a thorough investigation of the pharmacophore of the imidazo[1,2-a]pyridine series. rsc.orgdndi.org This iterative process of virtual screening followed by experimental validation helps to delineate the key structural requirements for activity. For a compound like this compound, a hypothetical pharmacophore model would likely include features such as:

An aromatic feature corresponding to the 2-(4-fluorophenyl) group.

A hydrogen bond acceptor feature associated with the pyridine (B92270) nitrogen.

Specific hydrophobic or halogen-bond donor regions related to the bromo-substituent at the 5-position.

By using such models to screen virtual libraries, researchers can prioritize the synthesis of compounds that have a higher probability of being active, thereby accelerating the drug discovery process.

Table 1: Illustrative Data from a Virtual Screening Campaign for Imidazo[1,2-a]pyridine Analogues
Compound IDSimilarity Score to LeadPredicted ActivityExperimental IC₅₀ (µM)
Lead_011.00High2.5
VS_1010.92High1.8
VS_1020.88High5.1
VS_1030.85Medium15.7
VS_1040.79Medium> 50
VS_1050.91High3.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.net For a chemical series based on the this compound scaffold, QSAR is a critical tool for lead optimization. nih.gov

The process begins with the synthesis of a library of derivatives where systematic modifications are made at various positions of the imidazo[1,2-a]pyridine core. For instance, the bromo-substituent at the C5 position could be replaced with other halogens or alkyl groups, and different substituents could be placed on the 2-phenyl ring. The biological activity of each of these compounds is then determined experimentally.

Next, a wide range of molecular descriptors are calculated for each derivative. These descriptors quantify various physicochemical properties, including:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Lipophilic properties: LogP (the logarithm of the partition coefficient), molar refractivity (SMR). researchgate.net

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. researchgate.net For imidazopyridine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models based on 3D steric and electrostatic fields. researchgate.net

The resulting QSAR model provides valuable insights into which properties are crucial for activity. For example, a model might reveal that increased electron-withdrawing character on the 2-phenyl ring and a specific steric bulk at the C5 position are beneficial for potency. This knowledge directly guides the design of the next generation of derivatives, allowing chemists to focus on synthesizing compounds with a high predicted activity, thereby optimizing the allocation of resources and improving the efficiency of the drug design cycle. documentsdelivered.com

Table 2: Example of a QSAR Model Equation and Descriptor Contributions
DescriptorDescriptionCoefficientStatistical Significance (p-value)Interpretation
LogPLipophilicity+0.45<0.01Higher lipophilicity is correlated with increased activity.
SMR_C5Molar Refractivity at C5-0.21<0.05Less bulky substituents at the 5-position are preferred.
qC2_PhPartial Charge on C2-Phenyl+0.15<0.05More positive charge (electron-withdrawing groups) is favorable.
DipoleMolecular Dipole Moment+0.09>0.05Not a statistically significant contributor to the model.

Biological Target Identification and Mechanistic Elucidation Preclinical Focus

Identification and Validation of Specific Protein Kinase Targets

Initial investigations into the biological activity of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine have explored its inhibitory effects on various protein kinases.

To date, publicly available research data has not specifically detailed the inhibitory activity of this compound against Mycobacterium tuberculosis Protein Kinase G (PknG). While the imidazo[1,2-a]pyridine (B132010) scaffold has been investigated for antitubercular properties, specific studies focusing on the interaction of this particular compound with PknG are not yet present in the scientific literature.

While specific data on PknG and PIM1 is lacking, the broader class of imidazo[1,2-a]pyridine derivatives has been profiled against various kinase panels, revealing inhibitory activity against targets such as dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). For instance, certain derivatives have shown inhibition of CLK1 and DYRK1A in the micromolar range. nih.gov However, specific screening data for this compound across a comprehensive kinase panel is not currently available in published research.

Enzyme Kinetics and Inhibition Mechanism Studies

Detailed enzymatic studies are crucial for understanding the potency and mechanism of action of a potential inhibitor.

As there are no specific published studies on the inhibitory effects of this compound on PknG or PIM1 kinase, there is no available data for IC50 or Ki values for these interactions. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, while the Ki value is the inhibition constant, providing a measure of the inhibitor's binding affinity.

Table 1: IC50 and Ki Values for this compound Against Specific Protein Kinases

Kinase TargetIC50 ValueKi Value
Mycobacterium tuberculosis Protein Kinase GData not availableData not available
Human PIM1 KinaseData not availableData not available

This table is interactive. Data will be populated as it becomes available in the scientific literature.

The mechanism by which an inhibitor binds to an enzyme can be competitive (binding to the active site and competing with the substrate), non-competitive (binding to an allosteric site, affecting the enzyme's conformation), or uncompetitive (binding only to the enzyme-substrate complex). Without experimental data from enzyme kinetic studies, the specific inhibition mechanism of this compound against any protein kinase remains undetermined.

Receptor Binding Assays and Target Specificity Profiling

There is no publicly available information from preclinical studies detailing the results of receptor binding assays for this compound. Consequently, its binding affinity for specific biological targets, and its broader target specificity profile, remain uncharacterized in the scientific literature.

While the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for binding to various receptors, including GABA-A receptors and the constitutive androstane (B1237026) receptor, no such data has been published for this specific compound. nih.govnih.gov

Investigation of Downstream Cellular Signaling Pathways Modulated by the Compound

No studies were identified that investigated the effects of this compound on downstream cellular signaling pathways. Research on other imidazo[1,2-a]pyridine derivatives has indicated modulation of pathways such as Akt/mTOR and HIF-1α, however, these findings cannot be directly extrapolated to the compound . researchgate.net Without specific experimental data, the mechanistic action and its impact on intracellular signaling cascades are unknown.

Exploration of Novel Biological Targets through Phenotypic Screening

There is no evidence in the available literature to suggest that this compound has been subjected to phenotypic screening to identify novel biological targets. Phenotypic screening approaches have been successfully employed for other trisubstituted imidazo[1,2-a]pyridine series, for instance, in identifying compounds that induce differentiation in acute myeloid leukaemia (AML) cell lines. nih.gov Similar screening efforts have also identified imidazo[1,2-a]pyridines as potential inhibitors of M. tuberculosis. plos.org However, no such studies have been reported for this compound.

Cellular and in Vitro Pharmacological Activity Assessments

Modulation of Cellular Proliferation and Viability in Various Cell Lines

Detailed studies concerning the effect of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine on the proliferation and viability of different cell lines have not been reported.

Antiproliferative Effects in Cancer Cell Lines

No data is available from in vitro assays measuring the antiproliferative effects (e.g., IC50 values) of this compound against any cancer cell lines. Research on other substituted imidazo[1,2-a]pyridine (B132010) derivatives has shown activity in this area, but these findings cannot be specifically attributed to the compound . researchgate.netnih.govresearchgate.net

Growth Inhibition in Mycobacterial Cultures

There are no published studies detailing the minimum inhibitory concentration (MIC) or any other measure of growth inhibition for this compound against Mycobacterium tuberculosis or other mycobacterial species. The potential of the broader imidazopyridine class as antitubercular agents is recognized, but specific data for this derivative is lacking. nih.govplos.org

Induction of Apoptosis and Cell Cycle Arrest Studies

The ability of this compound to induce programmed cell death (apoptosis) or to cause arrest in the cell division cycle has not been experimentally documented. While related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, no such mechanistic studies have been published for this specific molecule. nih.govnih.govresearchgate.netmdpi.commdpi.com

Caspase Activation and PARP Cleavage Assays

No research findings are available that assess the activation of caspases (key effector proteins in apoptosis) or the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, following cellular treatment with this compound.

Flow Cytometric Analysis of Cell Cycle Progression

There are no published results from flow cytometry experiments that analyze the distribution of cell cycle phases (G1, S, G2/M) in cell populations exposed to this compound. Therefore, its effect on cell cycle progression remains unknown.

Investigation of Autophagy Pathway Modulation

Scientific literature lacks any investigation into the effects of this compound on the autophagy pathway. It is unknown whether this compound induces or inhibits autophagic processes in cells. nih.govnih.gov

Effects on Cellular Differentiation and Morphogenesis

Currently, there is a lack of specific research data detailing the direct effects of this compound on cellular differentiation and morphogenesis. However, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for its wide range of biological activities, some of which are fundamental to these complex cellular processes.

Studies on certain imidazo[1,2-a]pyridine analogues have demonstrated their ability to influence key signaling pathways that are integral to cell fate determination and tissue organization. For instance, the modulation of pathways such as the PI3K/Akt/mTOR pathway by some derivatives can have downstream consequences on cellular growth and differentiation. nih.gov Furthermore, research on a selenylated imidazo[1,2-a]pyridine has shown its capacity to induce cellular senescence, a state of irreversible cell cycle arrest that can impact tissue development and morphology. mdpi.com

Assessment of Compound Selectivity Across Different Cell Types

The selectivity of a compound across various cell types is a critical aspect of its pharmacological profile. For this compound, a comprehensive selectivity profile is not yet established in the scientific literature. However, studies on related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives offer valuable insights into the potential for selective activity.

Research has shown that substitutions on the imidazo[1,2-a]pyridine core can significantly influence binding affinity and selectivity for different biological targets. For example, a study on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated that substituents at the C(6)- and/or C(8)-positions could confer high selectivity for either central or peripheral benzodiazepine (B76468) receptors. nih.gov Specifically, 6,8-disubstituted compounds were found to be over 1000-fold more selective for the peripheral benzodiazepine receptor (PBR). nih.gov This highlights the potential for achieving target selectivity through structural modifications of the imidazo[1,2-a]pyridine scaffold.

Furthermore, investigations into the anticancer properties of various imidazo[1,2-a]pyridine derivatives have revealed differential cytotoxic effects across a range of cancer cell lines. Some derivatives have shown potent and selective antiproliferative activity against specific cancer types while exhibiting less activity against others. For instance, certain 2,6-disubstituted imidazo[4,5-b]pyridines displayed strong and selective antiproliferative activity against a panel of cancer cell lines. mdpi.com This suggests that the substitution pattern on the core ring system plays a crucial role in determining the cellular selectivity of these compounds.

The table below summarizes the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cell lines, illustrating the potential for selective action within this class of compounds.

Compound DerivativeCell LineActivityReference
IP-5HCC1937 (Breast Cancer)IC50: 45µM nih.gov
IP-6HCC1937 (Breast Cancer)IC50: 47.7µM nih.gov
Unnamed Imidazo[1,2-a]pyridineA375 (Melanoma), WM115 (Melanoma), HeLa (Cervical Cancer)IC50 range: 9.7 to 44.6 µM researchgate.net
N-methyl substituted imidazo[4,5-b]pyridineCapan-1, LN-229, DND-41, K-562, Z-138IC50 range: 1.45–1.90 μM mdpi.com

This table is for illustrative purposes and showcases the activity of related compounds, not this compound itself.

Synergistic Effects with Other Investigational Agents in vitro

The potential for this compound to act synergistically with other investigational agents is an area of significant interest, though direct studies are currently unavailable. However, research on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), in combination with curcumin (B1669340), provides a strong rationale for exploring such possibilities.

A study investigating the anti-inflammatory effects of MIA in breast and ovarian cancer cell lines demonstrated that its co-administration with curcumin resulted in enhanced inhibitory effects on key inflammatory pathways. nih.gov Specifically, the combination was more effective at suppressing the STAT3 and NF-κB signaling pathways than either agent alone. nih.gov This synergistic action also extended to the downstream targets of these pathways, with a more pronounced reduction in the expression of inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov

The findings from this study suggest that imidazo[1,2-a]pyridine derivatives may have the capacity to augment the therapeutic effects of other compounds. The molecular docking studies from this research indicated that curcumin augmented the binding of the imidazo[1,2-a]pyridine derivative to the NF-κB p50 subunit, providing a potential mechanism for the observed synergy. nih.gov

These results underscore the potential for developing combination therapies involving imidazo[1,2-a]pyridine-based compounds. Future in vitro studies are warranted to explore the synergistic potential of this compound with a range of established and investigational anticancer agents. Such studies would be crucial in identifying effective combination strategies that could lead to improved therapeutic outcomes.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Structural Modifications of the Imidazo[1,2-a]pyridine (B132010) Core and Substituents

The development of derivatives from the lead compound involves a methodical approach to alter its chemical structure. These modifications are typically focused on three main regions: the bromo substituent at the C5-position, the 4-fluorophenyl ring at the C2-position, and the bicyclic imidazo[1,2-a]pyridine core itself.

The bromine atom at the C5-position of the pyridine (B92270) ring is a key site for modification. While specific studies focusing solely on the 5-bromo position of this exact compound are not extensively detailed in the provided literature, general principles of medicinal chemistry suggest that this position is critical for influencing the electronic properties and steric profile of the molecule. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. Replacing the bromine with other halogens (e.g., chlorine, iodine) or with hydrogen, alkyl, or alkoxy groups can modulate lipophilicity and binding affinity. For instance, in related heterocyclic systems, the introduction of halogen substituents has been shown to enhance biological activity. researchgate.netmdpi.com The precise impact of such modifications would be target-dependent and requires empirical investigation.

The 2-phenyl ring is a frequent target for structural modification to explore and optimize biological activity. evitachem.com Studies on various imidazo[1,2-a]pyridine derivatives have shown that the nature and position of substituents on this ring significantly impact potency and selectivity.

For example, in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors, modifying the 2-benzene ring of a parent compound led to the identification of a potent derivative with a 2,4-dichlorophenyl group. drugbank.com In another study focusing on ligands for the 18-kDa translocator protein (TSPO), replacing a chlorine atom at the para-position of the 2-phenyl group with a methoxy (B1213986) group resulted in a compound that achieved a tenfold stimulation of steroid production. nih.gov These findings underscore the sensitivity of biological activity to substitutions on the phenyl ring. The 4-fluoro substituent in the parent compound is often a starting point for introducing other groups to probe the binding pocket for additional interactions.

Below is a data table summarizing the effects of substitutions on the 2-phenyl ring in related imidazo[1,2-a]pyridine analogs.

Parent Scaffold PositionSubstituentTargetObserved Effect on Activity
2-Phenyl (para-position)Methoxy (vs. Chloro)TSPOTen-fold stimulation of steroid production nih.gov
2-Phenyl2,4-DichlorophenylDPP-4Identification of a potent inhibitor (IC50 = 0.13 µM) drugbank.com
2-Phenyl (para-position)Methyl, Methoxy, Chloro, BromoVariousGeneral applicability in synthesis for biological screening nih.gov
2-PhenylElectron-donating & Halogen groupsVariousSmooth reaction yielding desired products mdpi.com

This table is for illustrative purposes and synthesizes data from studies on analogous compound series.

The imidazo[1,2-a]pyridine core is not merely a scaffold but an active participant in molecular interactions. Modifications often involve introducing substituents at the C3, C6, C7, and C8 positions.

Research has shown that substitutions at the C6 and C8 positions can dramatically alter receptor selectivity. In a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, 6-substituted compounds displayed a wide range of selectivity for central (CBR) versus peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov Meanwhile, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR. nih.gov Similarly, in the pursuit of c-Met kinase inhibitors, varying substituents at the C7 and C8 positions was a key strategy. nih.gov It was noted that a bulky C8 substituent, such as a trifluoromethyl group, could prevent the molecule from entering a key pocket, leading to a loss of inhibitory activity. nih.gov The core itself often engages in crucial π–π stacking interactions with aromatic residues like tyrosine in enzyme active sites. nih.gov

The following table illustrates the impact of substitutions on the core structure.

Core PositionSubstituent TypeTargetObserved Effect on Activity/Selectivity
C6VariousBenzodiazepine ReceptorsModulated selectivity between CBR and PBR nih.gov
C6, C8DisubstitutedBenzodiazepine Receptors>1000-fold selectivity for PBR over CBR nih.gov
C8CF3 (bulky group)c-Met KinaseLoss of inhibitory activity nih.gov
C8Fluoroc-Met KinaseMaintained favorable interaction with Tyr-1230 nih.gov
C3VariousVariousCommon site for functionalization to modulate properties rsc.orgrsc.org

This table is for illustrative purposes and synthesizes data from studies on analogous compound series.

Correlation of Structural Features with Modulated Biological Activity and Specificity

A direct correlation exists between the specific structural modifications and the resulting biological profile. The SAR data reveal that subtle changes can lead to significant shifts in potency and selectivity.

Lipophilicity and Steric Hindrance: In the context of TSPO ligands, lipophilicity was identified as a key property influencing the transition from agonist to antagonist activity in steroidogenesis. nih.gov Highly lipophilic compounds tended to act as antagonists. nih.gov Steric hindrance also played a role, appearing as a limiting factor for stimulatory effects. nih.gov

Electronic Effects and Binding Interactions: The electronic nature of the imidazo[1,2-a]pyridine core is vital for activity. For c-Met inhibitors, the electron-rich nature of the core facilitates a critical π–π interaction with the Tyr-1230 residue. nih.gov Altering substituents on the ring system (e.g., 8-fluoro vs. 8-chloro) changes this electronic character and, consequently, the strength of the interaction and inhibitory potency. nih.gov

Receptor Subtype Selectivity: As noted with benzodiazepine receptor ligands, the substitution pattern on the pyridine portion of the core (positions C6 and C8) is a primary determinant of selectivity between receptor subtypes. nih.gov This highlights the ability of substituents to direct the orientation of the molecule within different binding sites.

Rational Design Principles for Optimized Derivatives

The accumulated SAR data allows for the formulation of rational design principles to guide the synthesis of optimized derivatives.

Preservation of Key Scaffolding Interactions: The imidazo[1,2-a]pyridine core is often essential for establishing foundational binding interactions, such as π-π stacking. nih.gov Therefore, modifications that disrupt the planarity or electronic character of this core should be approached with caution.

Targeting Specific Subpockets: Substituents on the 2-phenyl ring and at positions C3, C6, C7, and C8 can be used to probe and engage specific subpockets within the target's binding site. The size, electronics, and hydrogen-bonding potential of these substituents should be systematically varied. nih.govnih.gov

Bioisosteric Replacement: A common strategy involves the use of bioisosteres to improve properties while maintaining or enhancing activity. nih.gov For example, replacing a metabolically liable group with a more stable isostere can improve the pharmacokinetic profile of a compound.

Modulating Physicochemical Properties: Properties like lipophilicity (LogP) and hydrogen bonding potential are critical. SAR studies often reveal an optimal range for these properties to achieve the desired balance of potency, selectivity, and drug-like characteristics. nih.gov

Preclinical in Vivo Efficacy and Mechanism Validation Non Human Models

Pharmacological Activity in Relevant Animal Models (e.g., Infectious Disease Models)

No published studies were identified that specifically investigate the efficacy of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine in animal models of Mycobacterium tuberculosis infection. Data on bacterial load reduction in organs such as the lungs and spleen, survival benefit, or other relevant endpoints are not available.

There is no available data from studies evaluating the anti-tumor activity of this compound in cancer xenograft models. Information regarding tumor growth inhibition, regression, or effects on metastasis in animals bearing human tumor cell lines is currently absent from the scientific literature.

Investigation of Compound Exposure and Distribution in Preclinical Models

Pharmacokinetic and biodistribution data for this compound in preclinical models are not available. This includes information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its concentration in various tissues and plasma over time.

Biomarker Identification and Validation in In Vivo Settings

No studies have been published that identify or validate in vivo biomarkers associated with the pharmacological activity of this compound. Research into molecular or physiological markers that could predict or monitor the response to this specific compound has not been reported.

Comparative Efficacy Studies with Existing Research Probes

There are no published comparative studies assessing the in vivo efficacy of this compound against other established research probes or standard-of-care agents in relevant disease models.

Advanced Research Applications and Methodological Contributions

Development as a Chemical Probe for Target Validation and Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The imidazo[1,2-a]pyridine (B132010) scaffold, central to 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, has been instrumental in this area. Derivatives of this scaffold serve as potent and selective inhibitors for various proteins, enabling researchers to validate these proteins as potential drug targets and to elucidate their roles in complex biological pathways.

For instance, compounds based on the imidazo[1,2-a]pyridine framework have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). plos.org In high-throughput screening campaigns, these compounds demonstrated significant activity, leading to the identification of their specific molecular target. Through the generation of spontaneous resistant mutants of M. bovis BCG and subsequent whole-genome sequencing, a single nucleotide polymorphism was identified in the qcrB gene. plos.org This gene encodes the b subunit of the ubiquinol (B23937) cytochrome C reductase, a critical component of the electron transport chain. This discovery validated QcrB as a druggable target in Mtb and elucidated the compound's mechanism of action, showcasing the power of this chemical scaffold in pathway elucidation. plos.org

Furthermore, other derivatives have been developed to probe the function of the constitutive androstane (B1237026) receptor (CAR, NR1I3), a nuclear receptor pivotal in hepatic functions, and the GABA-A receptor, which is crucial for understanding neurological functions. nih.govnih.gov The ability to systematically modify the imidazo[1,2-a]pyridine core allows for the fine-tuning of selectivity and potency, making it an ideal starting point for creating specific chemical probes.

Target ClassSpecific TargetOrganism/SystemApplication
Respiratory Chain Enzyme QcrBMycobacterium tuberculosisTarget validation for anti-tubercular drugs
Nuclear Receptor Constitutive Androstane Receptor (CAR)HumanElucidation of hepatic metabolism pathways
Ion Channel GABA-A ReceptorHumanProbing neurological function and disease

Potential for Radiolabeling and Application in Preclinical Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful non-invasive tools for visualizing and quantifying biological processes in vivo. nih.govmdanderson.org The development of specific PET tracers is essential for these studies. The structure of this compound is well-suited for radiolabeling for several reasons.

The presence of a fluorine atom allows for the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), the most widely used radionuclide for PET imaging due to its optimal half-life (109.8 min) and low positron energy, which results in high-resolution images. nih.gov The synthesis of [¹⁸F]-labeled aromatic compounds, such as those containing a 4-[¹⁸F]fluorophenyl group, is a well-established strategy in radiochemistry. acs.org Research has demonstrated the successful synthesis and preclinical evaluation of PET tracers incorporating a [¹⁸F]fluorophenyl group on similar fused heterocyclic scaffolds for imaging neurofibrillary tangles in the brain, validating the feasibility of this approach. acs.org

Additionally, the bromine atom at the 5-position offers an alternative site for radiolabeling with positron-emitting bromine isotopes, such as bromine-76 (B1195326) (T½ = 16.2 h), which could be advantageous for studying slower biological processes. mdpi.com The ability to radiolabel this scaffold opens up possibilities for its use in preclinical research to study drug distribution, target engagement, and pharmacokinetics in living organisms, providing invaluable data for drug development programs.

IsotopeHalf-lifeLabeling PositionPotential Application
Fluorine-18 ([¹⁸F]) 109.8 minutes4-fluorophenyl groupHigh-resolution PET imaging of target distribution and occupancy
Bromine-76 ([⁷⁶Br]) 16.2 hours5-bromo positionPET imaging of slower pharmacokinetic or pharmacodynamic processes

Contributions to the Understanding of Kinase Biology and Mycobacterial Pathogenesis

The imidazo[1,2-a]pyridine scaffold has significantly contributed to the fields of kinase biology and mycobacterial pathogenesis by serving as a core structure for potent inhibitors.

Kinase Biology: Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazo[1,2-a]pyridine core is a common feature in many kinase inhibitors. nih.gov For example, derivatives of this scaffold have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Structure-based optimization of an imidazo[1,2-a]pyridine-thiophene derivative led to a compound with an IC₅₀ of 0.058 µM against FLT3. nih.gov Studies on Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are associated with cell division and neurological disorders, have also utilized aminopyridine-based scaffolds to develop inhibitors, providing tools to dissect the specific functions of these closely related enzymes. nih.gov These inhibitors help to map the ATP-binding site and understand the structure-activity relationships required for selective kinase inhibition.

Mycobacterial Pathogenesis: Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The discovery of new anti-tubercular agents with novel mechanisms of action is urgently needed. plos.org As mentioned previously, imidazo[1,2-a]pyridine compounds were identified as potent inhibitors of Mtb. nih.govplos.org The specific targeting of QcrB by these compounds demonstrated that inhibiting the function of the cytochrome bcc complex is a viable strategy for killing the bacterium. plos.org This contributes to a deeper understanding of the essential respiratory pathways in Mtb and highlights a key vulnerability that can be exploited for therapeutic intervention. The development of imidazo[1,2-a]pyridine-based compounds, some of which have entered clinical trials, underscores the importance of this scaffold in combating mycobacterial pathogenesis. nih.gov

Research AreaKey Target(s)Finding/Contribution
Kinase Biology FLT3, VRK1, VRK2Development of selective inhibitors to probe kinase function and for potential therapeutic use.
Mycobacterial Pathogenesis QcrB (cytochrome bcc complex)Validation of the respiratory chain as a key anti-tubercular target; provided lead compounds for drug development.

Utility as a Scaffold for the Development of Novel Research Tools

A chemical scaffold serves as a foundational core structure from which a library of diverse compounds can be synthesized. The imidazo[1,2-a]pyridine ring system is an exemplary scaffold due to its synthetic tractability and its ability to be functionalized at multiple positions, leading to compounds with diverse pharmacological properties. nih.govnih.gov

The utility of this compound as a scaffold lies in the strategic placement of its functional groups. The 2-(4-fluorophenyl) group often plays a key role in binding interactions within target proteins. The bromine atom at the 5-position is not just a potential site for radiolabeling but also a versatile chemical handle. It can be readily modified using modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce a wide array of different substituents. nih.govresearchgate.net This allows for the systematic exploration of the chemical space around the core scaffold, a process known as structure-activity relationship (SAR) exploration.

By leveraging this scaffold, researchers can develop novel research tools tailored for specific purposes, including:

Fluorescent Probes: By attaching fluorophores, new probes can be created to visualize biological targets in cells. nih.gov

Affinity-Based Probes: By incorporating photo-activatable groups or biotin (B1667282) tags, these compounds can be used to identify and isolate binding partners from complex biological mixtures.

Fragment Libraries: The core scaffold can be used as a starting point in fragment-based drug discovery to identify initial weak binders that can be optimized into potent leads.

The inherent "drug-like" properties of the imidazo[1,2-a]pyridine scaffold, combined with its synthetic accessibility, ensure its continued use as a valuable platform for the development of the next generation of research tools and therapeutic candidates. nih.govmdpi.com

Challenges, Limitations, and Future Research Directions

Synthetic Scalability and Yield Optimization for Large-Scale Research

A primary hurdle in the extensive investigation of novel compounds is the ability to produce sufficient quantities for in-depth biological studies. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, such as the reaction of 2-aminopyridines with α-haloketones, which can be performed without a catalyst or solvent, or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. bio-conferences.orgrsc.org Innovative techniques employing microwave irradiation or molecular iodine as a catalyst have been developed to improve efficiency and yield. bio-conferences.orgrsc.org

Despite these advancements, scaling up the synthesis of a specific, multi-substituted derivative like 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine presents significant challenges.

Challenges in Synthetic Scalability:

ChallengeDescriptionPotential Solutions
Multi-step Synthesis The synthesis often involves multiple steps, including the preparation of substituted starting materials (e.g., a substituted 2-aminopyridine (B139424) and a specific α-haloketone), which can lower the overall yield.Development of one-pot or tandem reaction protocols to reduce the number of intermediate isolation steps. bio-conferences.org
Purification Large-scale purification can be complex and costly, often requiring industrial chromatography to remove impurities and reaction byproducts.Optimization of reaction conditions to promote precipitation of the product, simplifying purification to filtration. rsc.org
Reagent Cost & Availability The cost and availability of specialized starting materials and catalysts can be prohibitive for large-scale synthesis.Investigation of alternative, more cost-effective starting materials and catalyst systems, such as earth-abundant metals or catalyst-free methods. bio-conferences.org
Process Optimization Transferring a laboratory-scale synthesis to a large-scale process requires significant optimization of parameters like temperature, reaction time, and solvent choice to ensure safety, consistency, and high yield.Implementation of flow chemistry techniques, which can offer better control over reaction parameters and facilitate easier scaling.

Future research must focus on developing robust, high-yield, and cost-effective synthetic routes that are amenable to gram-scale production, a prerequisite for comprehensive preclinical evaluation. nih.gov

Addressing Selectivity and Specificity in Complex Biological Systems

The imidazo[1,2-a]pyridine (B132010) scaffold is known to interact with a wide range of biological targets, including enzymes and receptors in the central nervous system. nih.gov This promiscuity is both a source of therapeutic potential and a significant challenge. For this compound to be a useful research tool, its selectivity and specificity for a particular biological target must be thoroughly characterized.

The inclusion of halogen atoms—bromine and fluorine—is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and selectivity. nih.gov The bromine atom on the imidazopyridine core has been shown to increase the antiproliferative activity in related compounds. mdpi.com The 4-fluorophenyl group can also significantly influence target engagement. nih.gov However, achieving high selectivity remains a major challenge, as minor structural changes can lead to interactions with unintended off-targets, resulting in unforeseen biological effects or toxicity.

Future research should employ a combination of computational and experimental approaches to tackle this issue:

In Silico Screening: Virtual screening and molecular docking studies can predict the binding affinity of the compound against a panel of known biological targets, helping to identify both primary targets and potential off-targets. nih.gov

Kinase and Receptor Profiling: Broad-based experimental screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families is crucial to empirically determine the compound's selectivity profile.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of closely related analogs will help to understand how each part of the molecule (the bromo substituent, the fluorophenyl ring, and the core scaffold) contributes to target binding and selectivity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for imidazo[1,2-a]pyridine derivatives suggest that this compound could have potential across multiple therapeutic areas. The scaffold is present in compounds investigated for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, as well as for treating neurodegenerative diseases. nih.govmdpi.comwaocp.org

Potential Therapeutic Areas for Future Investigation:

Therapeutic AreaRationale Based on Scaffold Activity
Oncology Derivatives have shown potent activity as inhibitors of kinases like c-Met and against various cancer cell lines, including breast cancer. nih.govwaocp.org The compound could be explored as a covalent inhibitor targeting specific mutations, such as in KRAS. rsc.org
Infectious Diseases The scaffold is the basis for Q203 (telacebec), a clinical candidate for tuberculosis that targets the QcrB subunit of the cytochrome bc1 complex. rsc.org This opens avenues for exploring the compound's potential against other bacterial or viral pathogens.
Neurodegenerative & Psychiatric Disorders Imidazopyridines are well-known modulators of CNS targets, including GABA-A receptors, and have been investigated for Alzheimer's disease, Parkinson's disease, and depression. nih.govresearchgate.net

Future research should involve unbiased, high-throughput screening to identify novel biological targets. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could reveal unexpected activities and open up entirely new avenues for therapeutic application.

Development of Advanced Formulations for Research Applications

A significant limitation for many heterocyclic compounds, including potentially this compound, is poor aqueous solubility. researchgate.net This property can severely hamper biological assays and preclinical studies, leading to low bioavailability and unreliable experimental results. wuxiapptec.com To fully explore the compound's potential, the development of advanced formulations is essential.

Future research should investigate various formulation strategies to enhance the solubility and dissolution rate of the compound for research purposes.

Advanced Formulation Strategies:

StrategyDescription
Nanonization Reducing the particle size of the compound to the nanoscale (nanocrystals) dramatically increases the surface area, which can improve the dissolution rate and bioavailability. researchgate.netnih.gov
Solid Dispersions Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and enhance solubility. researchgate.netmdpi.com
Lipid-Based Formulations For lipophilic compounds, solubilizing the agent in lipid excipients, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption and bioavailability. wuxiapptec.comnih.gov
Inclusion Complexes Using cyclodextrins to form inclusion complexes can effectively encapsulate the poorly soluble molecule, increasing its solubility in aqueous media. wuxiapptec.com

Developing appropriate research-grade formulations will be critical to obtaining accurate and reproducible data in both in vitro and in vivo models, enabling a more reliable assessment of the compound's true biological potential.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To move beyond a single-target, single-effect understanding of this compound, future research must integrate systems biology and multi-omics approaches. These technologies provide a holistic view of how a compound affects complex biological systems, offering insights into its mechanism of action, potential toxicity, and biomarkers of response. nih.govfrontiersin.org

The integration of various omics datasets can create a comprehensive picture of the compound's cellular impact. mdpi.com

Transcriptomics (RNA-seq): Can reveal changes in gene expression patterns following treatment, identifying the cellular pathways that are modulated by the compound.

Proteomics: Can identify changes in protein levels and post-translational modifications, providing a more direct link to cellular function and helping to confirm biological targets.

Metabolomics: Can measure changes in small-molecule metabolites, offering a real-time snapshot of the compound's effect on cellular metabolism and physiology.

By combining these datasets, researchers can construct network models that illustrate the complex interactions between the compound, its targets, and the broader cellular machinery. researchgate.net This systems-level understanding is invaluable for identifying potential mechanisms of resistance, predicting off-target effects, and discovering biomarkers that could one day guide therapeutic use. nih.gov Such an approach will be essential for fully elucidating the role and potential of this compound in biomedical research.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of pre-functionalized pyridine or imidazole precursors. For example, bromine and fluorine substituents can be introduced via electrophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
  • Temperature control : Gradual heating (70–100°C) minimizes side reactions like dehalogenation .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~821 cm⁻¹, aromatic C-H bending at ~3053 cm⁻¹) .
  • NMR : 1H^1H-NMR reveals aromatic proton environments (e.g., δ 8.62 ppm for imidazo-pyridine protons) and 19F^{19}F-NMR confirms fluorophenyl substitution .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 508.0) and monitors purity .

Q. What in vitro assays are commonly used to assess its biological activity?

  • Cytotoxicity assays (e.g., MTT) evaluate antiproliferative effects against cancer cell lines.
  • Enzyme inhibition studies (e.g., kinase assays) quantify binding affinity using fluorogenic substrates .
  • Solubility screening : Kinetic solubility in PBS or DMSO predicts bioavailability .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

  • Electron distribution : Bromine and fluorine substituents increase electron-withdrawing effects, polarizing the imidazo-pyridine ring .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts at 3.01 Å), guiding crystal engineering .
  • Energy frameworks : Predicts stability of crystal packing based on dispersion and electrostatic energies .

Q. How do substituent variations impact biological activity in imidazo[1,2-a]pyridine derivatives?

  • Electron-withdrawing groups (e.g., Br, F) enhance binding to hydrophobic enzyme pockets (e.g., kinases) .
  • Dihedral angle modulation : Substituents at the 4-fluorophenyl group influence planarity (e.g., dihedral angles of 2.4°–47.5°), affecting steric interactions with biological targets .
  • Solubility-lipophilicity balance : Methyl or methoxy groups improve aqueous solubility but may reduce membrane permeability .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Differential Scanning Calorimetry (DSC) : Detects polymorphic forms that alter solubility profiles.
  • Solvent screening : Test binary solvent systems (e.g., DMSO:water gradients) to mimic physiological conditions .
  • High-throughput solubility assays : Use automated platforms to assess pH-dependent solubility .

Q. What strategies optimize synthetic yields when facing variability in cross-coupling reactions?

  • Design of Experiments (DOE) : Systematically vary catalyst loading, temperature, and ligand ratios to identify robust conditions .
  • Microwave-assisted synthesis : Reduces reaction times and improves reproducibility for Pd-catalyzed steps .
  • In situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. How do stereoelectronic effects influence the reactivity of the imidazo[1,2-a]pyridine core?

  • Resonance effects : Electron-deficient rings stabilize transition states in nucleophilic aromatic substitution.
  • Steric hindrance : Bulky substituents at the 2-position hinder access to the reactive C-3 position, directing functionalization to C-6 .

Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?

  • Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) using docking software (e.g., AutoDock Vina).
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize substituents .
  • Free energy calculations : MM-PBSA or MM-GBSA predict binding free energies for lead optimization .

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Feasible Synthetic Routes

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5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
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Reactant of Route 2
5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.